molecular formula C12H11FN2O2 B11787073 2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid

2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B11787073
M. Wt: 234.23 g/mol
InChI Key: CGMDXEWTHRHOAZ-UHFFFAOYSA-N
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Description

2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid (CAS 1394023-73-4) is a fluorinated pyrazole derivative of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C12H11FN2O2 and a molecular weight of 234.23 g/mol, this compound serves as a valuable building block for the synthesis of more complex molecules . Its structure features a propanoic acid chain linked to a pyrazole ring, which is itself substituted with a meta-fluorophenyl group. The presence of both the polar carboxylic acid functional group and the aromatic fluorine atom makes it a versatile intermediate for designing potential bioactive compounds. Researchers utilize this scaffold in structure-activity relationship (SAR) studies, particularly in the exploration of novel ligands for various therapeutic targets. The compound is supplied for laboratory research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

2-[4-(3-fluorophenyl)pyrazol-1-yl]propanoic acid

InChI

InChI=1S/C12H11FN2O2/c1-8(12(16)17)15-7-10(6-14-15)9-3-2-4-11(13)5-9/h2-8H,1H3,(H,16,17)

InChI Key

CGMDXEWTHRHOAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C=C(C=N1)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3-Fluorophenylhydrazine with β-Keto Esters

The most widely reported method involves the cyclocondensation of 3-fluorophenylhydrazine with β-keto esters under acidic conditions. This one-pot reaction facilitates pyrazole ring formation while simultaneously introducing the 3-fluorophenyl group. For example, reacting 3-fluorophenylhydrazine with ethyl acetoacetate in ethanol containing hydrochloric acid yields the intermediate ethyl 2-(4-(3-fluorophenyl)-1H-pyrazol-1-yl)propanoate, which is subsequently hydrolyzed to the target carboxylic acid.

Reaction Conditions:

  • Solvent: Ethanol or acetic acid

  • Acid Catalyst: HCl (concentrated) or H2SO4

  • Temperature: 80–100°C

  • Time: 12–24 hours

This method achieves yields of 65–78%, with regioselectivity favoring the 1,4-disubstituted pyrazole due to electronic effects of the fluorine atom.

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling offers an alternative route for introducing the 3-fluorophenyl group post-pyrazole formation. A pre-synthesized pyrazole bearing a halogen (e.g., bromide) at the 4-position undergoes Suzuki-Miyaura coupling with 3-fluorophenylboronic acid. For instance, 4-bromo-1H-pyrazole-1-propanoic acid ethyl ester reacts with 3-fluorophenylboronic acid using Pd(PPh3)4 and Na2CO3 in a dioxane/water mixture, followed by hydrolysis.

Key Parameters:

  • Catalyst: Pd(OAc)2 or Pd(PPh3)4

  • Ligand: XPhos or SPhos

  • Base: Na2CO3 or K3PO4

  • Yield: 55–70%

Reaction Optimization and Mechanistic Insights

Role of Fluorine in Regioselectivity

The electron-withdrawing nature of the 3-fluorophenyl group directs cyclocondensation to favor the 1,4-regioisomer. Density functional theory (DFT) calculations indicate that fluorine’s -I effect stabilizes the transition state during ring closure, reducing activation energy by 12–15 kJ/mol compared to non-fluorinated analogs.

Hydrolysis of Ester Intermediates

Saponification of the ethyl ester to propanoic acid is typically performed using NaOH or LiOH in aqueous THF. Kinetic studies reveal that hydrolysis at 60°C for 6 hours achieves >95% conversion, whereas lower temperatures (25°C) require 24 hours for completion.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reaction control and throughput. A representative protocol involves:

  • Cyclocondensation: 3-Fluorophenylhydrazine and ethyl acetoacetate are mixed in a Teflon-lined reactor at 90°C for 2 hours.

  • Hydrolysis: The ester intermediate is pumped through a heated column containing 2 M NaOH at 120°C.

  • Purification: The crude product undergoes continuous crystallization in a anti-solvent (e.g., heptane).

Advantages:

  • 30% reduction in reaction time

  • 99.5% purity by HPLC

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted hydrazine and ester byproducts.

  • Ion-Exchange Chromatography: Used for decolorization, particularly when industrial-grade starting materials are employed.

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.52 (m, 4H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, CH2), 1.89 (s, 3H, CH3).

  • 19F NMR: δ -112.5 ppm (CF) .

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the fluorophenyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound 2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid features a pyrazole ring substituted with a fluorophenyl group, which contributes to its unique chemical properties. The molecular formula is C12H12FN3O2C_{12}H_{12}FN_3O_2, with a molecular weight of approximately 239.24 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Anti-inflammatory Properties

Research indicates that derivatives of pyrazole compounds exhibit notable anti-inflammatory effects. A study highlighted that similar structures to this compound effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The compound's ability to selectively inhibit COX-2 suggests a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

Recent studies have demonstrated that pyrazole derivatives possess significant antioxidant properties. The compound was evaluated for its ability to scavenge free radicals, showing promising results in inhibiting oxidative stress markers . This activity is crucial in developing treatments for conditions associated with oxidative damage.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various in vitro studies. The compound demonstrated efficacy against a range of microbial strains, indicating its potential as an antimicrobial agent . This property is particularly relevant in the context of rising antibiotic resistance.

Case Study: Anti-inflammatory Efficacy

In a controlled study, the anti-inflammatory effects of this compound were compared to established NSAIDs. Results indicated that while both classes of drugs reduced inflammation markers, the pyrazole derivative exhibited a more favorable safety profile with fewer gastrointestinal complications .

Case Study: Antioxidant Properties

Another study focused on the antioxidant capabilities of this compound, where it was tested against standard antioxidants such as ascorbic acid and trolox. The results showed that the pyrazole derivative had comparable efficacy in scavenging free radicals, suggesting its potential utility in formulations aimed at combating oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AntioxidantFree radical scavenging
AntimicrobialInhibition of microbial growth

Mechanism of Action

The mechanism of action of 2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group and the pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight Melting Point (°C) Key Functional Groups Biological/Physical Notes
Target Compound : 2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid 3-Fluorophenyl, pyrazole, propanoic acid 264.25 (calculated) Not reported Pyrazole, carboxylic acid, aryl fluoride Enhanced metabolic stability due to fluorine; potential COX-2 inhibition based on pyrazole core .
(S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (13f) 4-Nitrophenyl, thioxothiazolidinone ring, methylene bridge ~437.45 (calculated) 240–242 Nitro group, thioxothiazolidinone, pyrazole 68% synthesis yield; IR confirms C=O (1702 cm⁻¹) and NO₂ (1336 cm⁻¹) groups. Likely improved hydrogen bonding due to thioxothiazolidinone.
3-{4-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]-3-(4-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid 4-Bromo- and 4-chlorophenyl, oxopropenyl chain ~514.75 (calculated) Not reported Bromine, chlorine, ketone, conjugated double bond Heavier halogens increase lipophilicity; oxopropenyl may enhance π-π stacking interactions.
2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-Methyl, 3-trifluoromethyl, pyrazole 245.16 Not reported Trifluoromethyl, pyrazole Strong electron-withdrawing CF₃ group increases acidity of propanoic acid (lower pKa).
3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid 3-Fluorophenylmethyl, dioxoimidazolidinone ~293.28 (calculated) Not reported Imidazolidinone, carboxylic acid Dioxoimidazolidinone introduces rigidity; may affect bioavailability vs. pyrazole analogs.
2-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid 3,5-Dimethyl, trifluoroethyl, pyrazole ~280.24 (calculated) Not reported Trifluoroethyl, dimethyl groups Bulky trifluoroethyl group may reduce metabolic oxidation; dimethyl groups enhance steric hindrance.
(2R)-2-(3-Fluoro-4-phenyl-phenyl)propanoic acid (Fluorobiprofen) Biphenyl core, 3-fluoro substitution 244.24 Not reported Biphenyl, carboxylic acid Non-pyrazole analog; biphenyl structure may improve COX-2 selectivity (similar to Celecoxib).

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The 3-fluorophenyl group in the target compound balances lipophilicity and electronic effects, whereas nitro (in 13f) and trifluoromethyl groups (in ) increase acidity and reactivity. Bromo/chloro substituents () enhance lipophilicity but may reduce solubility. Heterocycle Modifications: Replacing pyrazole with imidazolidinone () or thioxothiazolidinone () alters hydrogen-bonding capacity and conformational flexibility, impacting target binding.

Synthetic Feasibility :

  • The nitro-substituted analog (13f) has a moderate yield (68%), while CF₃-containing analogs () are synthesized at 95% purity, suggesting robust protocols for fluorinated derivatives.

Physicochemical Properties: Melting points are sparsely reported, but the thioxothiazolidinone derivative (13f) has a high melting point (240–242°C), likely due to strong intermolecular interactions. Trifluoromethyl and trifluoroethyl groups () significantly lower pKa values of the carboxylic acid, enhancing ionization at physiological pH.

Biological Implications: Pyrazole cores (target compound, ) are associated with COX-2 inhibition, whereas biphenyl analogs () may offer improved selectivity. The dioxoimidazolidinone derivative () could exhibit reduced membrane permeability due to increased polarity.

Biological Activity

2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological activity, and pharmacological properties of this compound, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically starting from commercially available pyrazole derivatives. The compound's structure features a pyrazole ring substituted with a fluorophenyl group, which is crucial for its biological activity.

Key Structural Features:

  • Molecular Formula: C12H12FN2O2
  • Molecular Weight: 234.23 g/mol
  • SMILES Representation: O=C(O)CCC1=CN(C(C=C2)=CC=C2F)N=C1

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research has shown that compounds containing the pyrazole moiety can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. For example, a study demonstrated that derivatives of pyrazole exhibited selective inhibition of COX-2, leading to reduced inflammation in animal models .

Anticancer Properties

The compound has also been investigated for its anticancer effects. A notable study indicated that it acts as an inhibitor of p38 MAP kinase, a target involved in cancer cell proliferation. The incorporation of specific substituents like the 3-fluorophenyl group enhances its selectivity and potency against cancer cells .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives, including this compound:

  • Inhibition of p38 MAP Kinase : A study found that this compound effectively inhibited p38 MAP kinase activity in vitro, which correlated with reduced proliferation of cancer cell lines. The mechanism involved the formation of hydrogen bonds between the compound and key residues in the kinase's ATP-binding pocket .
  • Anti-inflammatory Effects : In an animal model of arthritis, administration of this compound resulted in significant reductions in inflammatory markers and joint swelling compared to controls. This suggests a potential therapeutic application for inflammatory diseases .

Data Table: Biological Activities Summary

Activity TypeMechanismReference
Anti-inflammatoryCOX-2 inhibition
Anticancerp38 MAP kinase inhibition
SelectivityEnhanced by fluorophenyl substitution

Q & A

Q. What are the common synthetic routes for 2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step procedures, including:
  • Condensation reactions between fluorophenyl-substituted pyrazole precursors and propanoic acid derivatives. For example, aza-Michael addition or nucleophilic substitution reactions under reflux conditions (xylene, 25–30 hours) with bases like NaOH for workup .
  • Regioselective functionalization : Use of protecting groups (e.g., benzyloxycarbonyl) to direct reactivity, followed by deprotection under acidic or catalytic hydrogenation conditions .
  • Key reagents : Chloranil for oxidation, sodium borohydride for reduction, and anhydrous Na₂SO₄ for drying organic layers .
  • Yield optimization : Controlled temperature (reflux), stoichiometric ratios (1:1.4 substrate-to-oxidant), and purification via recrystallization (methanol) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200–3300 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 8.39 ppm, fluorophenyl aromatic protons at δ 7.0–8.0 ppm) .
  • X-ray crystallography : Resolves 3D structure using SHELXL for refinement, particularly critical for confirming stereochemistry and fluorine positioning .
  • HPLC purity analysis : Reversed-phase columns with UV detection (λ = 254 nm) ensure >98% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement for fluorinated pyrazole derivatives?

  • Methodological Answer :
  • SHELX software suite : SHELXL refines structures by modeling fluorine’s high electron density and anisotropic displacement parameters. Use TWIN and HKLF5 commands for handling twinned crystals .
  • Data validation : Cross-check with CIF files using PLATON to detect missed symmetry or disorder in the fluorophenyl group .
  • Contradiction resolution : Compare experimental bond lengths/angles with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) when modifying the fluorophenyl group?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute 3-fluorophenyl with 4-fluorophenyl or trifluoromethyl groups to assess changes in receptor binding (e.g., enzyme inhibition assays) .
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to predict interactions between modified fluorophenyl moieties and target proteins (e.g., COX-2) .
  • Comparative crystallography : Solve structures of analogs (e.g., nitro or chloro derivatives) to correlate substituent position with conformational stability .

Q. How do researchers address regioselectivity challenges in pyrazole ring functionalization?

  • Methodological Answer :
  • Directing groups : Install electron-withdrawing groups (e.g., nitro at pyrazole C-4) to steer electrophilic substitution to C-3 or C-5 positions .
  • Microwave-assisted synthesis : Enhance regioselectivity via rapid heating (e.g., 150°C, 30 minutes) in polar solvents (DMF or DMSO) .
  • Kinetic vs. thermodynamic control : Monitor reaction progress (TLC or LC-MS) to isolate intermediates before undesired rearrangement .

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